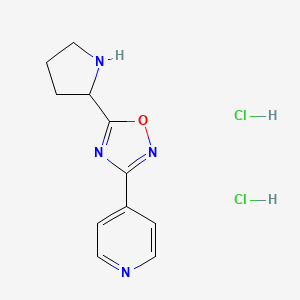
Biotin-peg11-SH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biotin-peg11-SH: is a biotinylation reagent that includes an 11-unit polyethylene glycol (PEG) spacer arm and a terminal sulfhydryl (SH) group. This compound is widely used in bioconjugation techniques due to its ability to facilitate the attachment of biotin to proteins, peptides, and other molecules. The polyethylene glycol spacer arm enhances the water solubility and flexibility of the biotinylated molecules, making it a valuable tool in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-peg11-SH typically involves the conjugation of biotin with a polyethylene glycol chain terminated with a sulfhydryl group. The process begins with the activation of biotin using a suitable reagent, followed by the attachment of the polyethylene glycol chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and quality. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Biotin-peg11-SH primarily undergoes bioconjugation reactions, where the sulfhydryl group reacts with maleimide or other thiol-reactive groups to form stable thioether bonds. This reaction is highly specific and efficient, making it ideal for labeling proteins and other biomolecules .
Common Reagents and Conditions:
Reagents: Maleimide, iodoacetyl, and pyridyldithiol compounds.
Major Products: The major products of these reactions are biotinylated proteins or peptides, which can be used in various downstream applications such as affinity purification, detection, and imaging .
Applications De Recherche Scientifique
Chemistry: In chemistry, Biotin-peg11-SH is used for the biotinylation of small molecules and polymers, enabling their detection and purification using avidin or streptavidin-based systems .
Biology: In biological research, this compound is widely used for labeling proteins, peptides, and nucleic acids. It facilitates the study of protein-protein interactions, cellular localization, and molecular dynamics .
Medicine: In the medical field, this compound is used in diagnostic assays and therapeutic applications. It enables the targeted delivery of drugs and imaging agents to specific cells or tissues, enhancing the efficacy and specificity of treatments .
Industry: In industrial applications, this compound is used in the development of biosensors, biochips, and other biotechnological devices. Its ability to provide stable and specific biotinylation makes it a valuable tool for various industrial processes .
Mécanisme D'action
The mechanism of action of Biotin-peg11-SH involves the formation of stable thioether bonds between the sulfhydryl group and thiol-reactive groups on target molecules. This bioconjugation process allows for the specific and efficient labeling of proteins, peptides, and other biomolecules. The polyethylene glycol spacer arm enhances the solubility and flexibility of the biotinylated molecules, reducing steric hindrance and improving binding interactions with avidin or streptavidin .
Comparaison Avec Des Composés Similaires
Biotin-PEG-SH: Similar to Biotin-peg11-SH but with varying lengths of the polyethylene glycol spacer arm.
Maleimide-PEG11-Biotin: Contains a maleimide group instead of a sulfhydryl group, used for similar bioconjugation applications.
Amine-PEG11-Biotin: Contains a primary amine group for conjugation with carboxyl or aldehyde groups.
Uniqueness: this compound is unique due to its terminal sulfhydryl group, which provides specific reactivity with thiol-reactive compounds. The 11-unit polyethylene glycol spacer arm enhances its solubility and flexibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C34H65N3O13S2 |
|---|---|
Poids moléculaire |
788.0 g/mol |
Nom IUPAC |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C34H65N3O13S2/c38-32(4-2-1-3-31-33-30(29-52-31)36-34(39)37-33)35-5-6-40-7-8-41-9-10-42-11-12-43-13-14-44-15-16-45-17-18-46-19-20-47-21-22-48-23-24-49-25-26-50-27-28-51/h30-31,33,51H,1-29H2,(H,35,38)(H2,36,37,39) |
Clé InChI |
NUQCLJAPLBLADY-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid](/img/structure/B14787512.png)

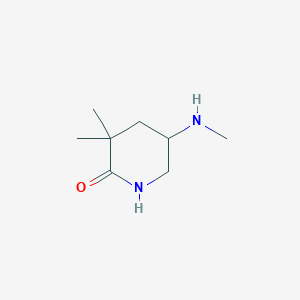
![3-[18-(2-Carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B14787547.png)
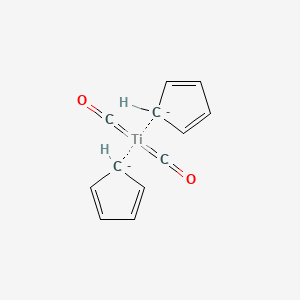
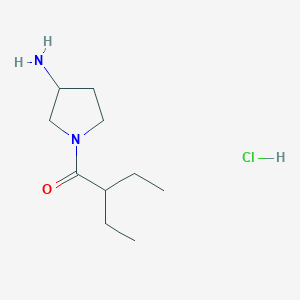
![2-[[3-[(2-Amino-3-sulfanylpropanoyl)amino]benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14787557.png)
![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)
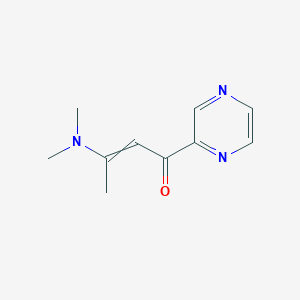
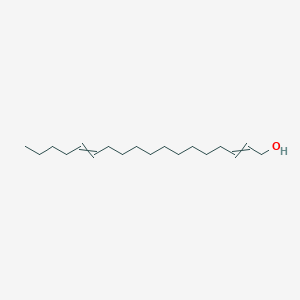
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)
